molecular formula C20H20F3NO4 B299599 3-(3,4-dimethoxyphenyl)-N-[2-ethoxy-5-(trifluoromethyl)phenyl]acrylamide

3-(3,4-dimethoxyphenyl)-N-[2-ethoxy-5-(trifluoromethyl)phenyl]acrylamide

Cat. No. B299599
M. Wt: 395.4 g/mol
InChI Key: LBLSNMJCXPSWRC-UXBLZVDNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4-dimethoxyphenyl)-N-[2-ethoxy-5-(trifluoromethyl)phenyl]acrylamide, also known as EF24, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including cancer research and drug development. EF24 belongs to the class of curcumin analogs, which are compounds derived from the natural product curcumin, found in turmeric.

Mechanism of Action

3-(3,4-dimethoxyphenyl)-N-[2-ethoxy-5-(trifluoromethyl)phenyl]acrylamide exerts its effects through multiple mechanisms of action. One of the main mechanisms of action is the inhibition of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cell survival. 3-(3,4-dimethoxyphenyl)-N-[2-ethoxy-5-(trifluoromethyl)phenyl]acrylamide also activates the Nrf2 pathway, which is involved in the regulation of antioxidant and detoxification enzymes. 3-(3,4-dimethoxyphenyl)-N-[2-ethoxy-5-(trifluoromethyl)phenyl]acrylamide has also been shown to inhibit the activity of enzymes involved in the metabolism of carcinogens, leading to a reduction in DNA damage and cancer development.
Biochemical and Physiological Effects:
3-(3,4-dimethoxyphenyl)-N-[2-ethoxy-5-(trifluoromethyl)phenyl]acrylamide has been shown to have various biochemical and physiological effects. In cancer cells, 3-(3,4-dimethoxyphenyl)-N-[2-ethoxy-5-(trifluoromethyl)phenyl]acrylamide induces apoptosis by activating the caspase pathway and inhibiting the anti-apoptotic protein Bcl-2. 3-(3,4-dimethoxyphenyl)-N-[2-ethoxy-5-(trifluoromethyl)phenyl]acrylamide also inhibits the activity of enzymes involved in DNA repair, leading to an increase in DNA damage and cell death. In cardiovascular disease, 3-(3,4-dimethoxyphenyl)-N-[2-ethoxy-5-(trifluoromethyl)phenyl]acrylamide reduces inflammation by inhibiting the expression of pro-inflammatory cytokines and adhesion molecules. 3-(3,4-dimethoxyphenyl)-N-[2-ethoxy-5-(trifluoromethyl)phenyl]acrylamide also reduces oxidative stress by increasing the activity of antioxidant enzymes. In neurodegenerative diseases, 3-(3,4-dimethoxyphenyl)-N-[2-ethoxy-5-(trifluoromethyl)phenyl]acrylamide reduces inflammation and oxidative stress by inhibiting the expression of pro-inflammatory cytokines and increasing the activity of antioxidant enzymes.

Advantages and Limitations for Lab Experiments

3-(3,4-dimethoxyphenyl)-N-[2-ethoxy-5-(trifluoromethyl)phenyl]acrylamide has several advantages for lab experiments, including its simple synthesis method, low cost, and high stability. 3-(3,4-dimethoxyphenyl)-N-[2-ethoxy-5-(trifluoromethyl)phenyl]acrylamide is also highly soluble in organic solvents, making it easy to work with in lab experiments. However, 3-(3,4-dimethoxyphenyl)-N-[2-ethoxy-5-(trifluoromethyl)phenyl]acrylamide has some limitations, including its low water solubility, which can make it difficult to use in in vivo experiments. 3-(3,4-dimethoxyphenyl)-N-[2-ethoxy-5-(trifluoromethyl)phenyl]acrylamide also has a short half-life, which can limit its effectiveness in some experiments.

Future Directions

There are several future directions for 3-(3,4-dimethoxyphenyl)-N-[2-ethoxy-5-(trifluoromethyl)phenyl]acrylamide research. One direction is to investigate the potential of 3-(3,4-dimethoxyphenyl)-N-[2-ethoxy-5-(trifluoromethyl)phenyl]acrylamide as a therapeutic agent in various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases. Another direction is to develop new analogs of 3-(3,4-dimethoxyphenyl)-N-[2-ethoxy-5-(trifluoromethyl)phenyl]acrylamide with improved pharmacokinetic properties and higher efficacy. Additionally, the mechanism of action of 3-(3,4-dimethoxyphenyl)-N-[2-ethoxy-5-(trifluoromethyl)phenyl]acrylamide needs further investigation to fully understand its effects on various cellular pathways. Finally, the development of new delivery systems for 3-(3,4-dimethoxyphenyl)-N-[2-ethoxy-5-(trifluoromethyl)phenyl]acrylamide, such as nanoparticles or liposomes, could improve its effectiveness in vivo.

Synthesis Methods

3-(3,4-dimethoxyphenyl)-N-[2-ethoxy-5-(trifluoromethyl)phenyl]acrylamide can be synthesized using a simple one-step reaction from commercially available starting materials. The synthesis involves the reaction of 3,4-dimethoxybenzaldehyde with 2-ethoxy-5-(trifluoromethyl)benzene-1,3-diamine in the presence of acetic anhydride as a catalyst. The resulting product is then treated with acryloyl chloride to obtain 3-(3,4-dimethoxyphenyl)-N-[2-ethoxy-5-(trifluoromethyl)phenyl]acrylamide.

Scientific Research Applications

3-(3,4-dimethoxyphenyl)-N-[2-ethoxy-5-(trifluoromethyl)phenyl]acrylamide has shown potential in various scientific research applications, including cancer research, cardiovascular disease, and neurodegenerative diseases. In cancer research, 3-(3,4-dimethoxyphenyl)-N-[2-ethoxy-5-(trifluoromethyl)phenyl]acrylamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis, a process of programmed cell death. 3-(3,4-dimethoxyphenyl)-N-[2-ethoxy-5-(trifluoromethyl)phenyl]acrylamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy. In cardiovascular disease, 3-(3,4-dimethoxyphenyl)-N-[2-ethoxy-5-(trifluoromethyl)phenyl]acrylamide has been shown to reduce inflammation and oxidative stress, which are key factors in the development of atherosclerosis. In neurodegenerative diseases, 3-(3,4-dimethoxyphenyl)-N-[2-ethoxy-5-(trifluoromethyl)phenyl]acrylamide has been shown to have neuroprotective effects by reducing inflammation and oxidative stress.

properties

Molecular Formula

C20H20F3NO4

Molecular Weight

395.4 g/mol

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-N-[2-ethoxy-5-(trifluoromethyl)phenyl]prop-2-enamide

InChI

InChI=1S/C20H20F3NO4/c1-4-28-16-9-7-14(20(21,22)23)12-15(16)24-19(25)10-6-13-5-8-17(26-2)18(11-13)27-3/h5-12H,4H2,1-3H3,(H,24,25)/b10-6+

InChI Key

LBLSNMJCXPSWRC-UXBLZVDNSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)C(F)(F)F)NC(=O)/C=C/C2=CC(=C(C=C2)OC)OC

SMILES

CCOC1=C(C=C(C=C1)C(F)(F)F)NC(=O)C=CC2=CC(=C(C=C2)OC)OC

Canonical SMILES

CCOC1=C(C=C(C=C1)C(F)(F)F)NC(=O)C=CC2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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